molecular formula C10H8Cl2O3 B8354641 3,4-Dichlorophenacyl acetate CAS No. 65143-38-6

3,4-Dichlorophenacyl acetate

Cat. No. B8354641
M. Wt: 247.07 g/mol
InChI Key: BCPUMZZEYHHAIS-UHFFFAOYSA-N
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Patent
US04054719

Procedure details

Following the procedure of Example 1, 5 grams of 3,4-dichlorophenacyl chloride are reacted with 5 grams of acetic acid to obtain 3,4-dichlorophenacyl acetate, m.p. 68°-70° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5](=[O:8])[CH2:6]Cl.[C:13]([OH:16])(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:6][C:5]([C:4]1[CH:9]=[CH:10][C:11]([Cl:12])=[C:2]([Cl:1])[CH:3]=1)=[O:8])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(CCl)=O)C=CC1Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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